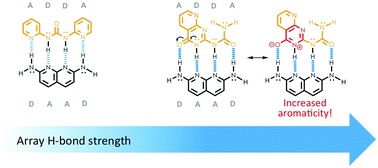Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
Chemical Communications Pub Date: 2018-03-14 DOI: 10.1039/C8CC00422F
Abstract
Textbook explanations for the associations of multipoint hydrogen-bonded arrays have long hinged on the secondary electrostatic interaction (SEI) model, which suggests that array association strengths depend on the proton donor (D) and acceptor (A) patterns of the interacting units. Here, computational results based on the block-localized wavefunction (BLW) method reveal limitations of the SEI model, demonstrating instead that, in the gas-phase (and in implicit chloroform solvation), the inherent free-energies of associations of multipoint hydrogen-bonded arrays correlate with the degree of “aromaticity gain” (i.e., the amount of increased cyclic π-electron delocalization) in arrays upon complexation. Excellent correlations for 46 triply (r = 0.940) and quadruply (r = 0.959) hydrogen-bonded arrays are presented.


Recommended Literature
- [1] A novel single-labeled fluorescent oligonucleotide probe for silver(i) ion detection based on the inherent quenching ability of deoxyguanosines†
- [2] Polymorphism in tetra-aryl biphenyl diamine hole transport materials: resolving the conflicting literature on N, N′-diphenyl-N, N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine by high-resolution powder diffraction†
- [3] Structural variations in metal complexes of a tertiary α-hydroxyoxime†
- [4] Light-emitting diode (LED)-directed green synthesis of silver nanoparticles and evaluation of their multifaceted clinical and biological activities
- [5] Notes from the Reports of Public Analysts
- [6] Inside back cover
- [7] Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†
- [8] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [9] A solvent-free synthesis of α,α′-bis(substituted benzylidene) cycloalkanones catalyzed by lanthanide amides [(Me3Si)2N]3Ln(μ-Cl)Li(THF)3 under microwave irradiation†
- [10] Unexpectedly large binding constants of azulenes with fullerenes†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 11016-71-0
-
CAS no.: 16514-83-3
-
CAS no.: 178064-02-3
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 1303-88-4









